Chloroauric acid hydrate
Description
Properties
IUPAC Name |
trichlorogold;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUDSKPNIBLOO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl[Au](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16961-25-4, 27988-77-8 | |
| Record name | Tetrachloroauric acid trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen tetrachloroaurate hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Batch Reactor Synthesis
-
Vessel Design : Glass-lined reactors resist HCl corrosion.
-
Process Control : Real-time monitoring of pH and temperature ensures consistent hydration states (x = 3 or 4).
Continuous-Flow Systems
-
Microreactors : Enhance heat transfer and mixing, reducing reaction time to 30 minutes.
Challenges :
-
Hygroscopicity necessitates inert gas packaging.
-
Light sensitivity requires amber glass storage.
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
Reduction Reactions
Chloroauric acid hydrate is most notably reduced to metallic gold or gold nanoparticles (AuNPs) through various methods:
Common Reducing Agents and Products
Key Findings :
-
The Turkevich method (sodium citrate reduction) produces monodisperse AuNPs, with size inversely correlated to reaction temperature .
-
Sodium borohydride generates smaller nanoparticles due to rapid nucleation .
-
Silver nanostructure replacement : HAuCl₄ reacts with Ag nanoparticles via galvanic replacement, forming hollow Au-Ag nanostructures. This occurs in two steps:
Reaction Example :
Hydrolysis and Base Reactions
Exposure to alkaline conditions induces hydrolysis:
Mechanism :
Subsequent dehydration forms gold(III) oxide:
Conditions :
-
Complete hydrolysis occurs at pH > 7.
-
Thallium tetrachloroaurate (Tl[AuCl₄]) precipitates in nonpolar solvents due to low solubility .
Complexation and Ligand Exchange
Chloroauric acid forms stable complexes with organic and inorganic ligands:
Notable Reactions
-
Thiourea : Reduces Au³⁺ to Au¹⁺ while forming coordination complexes:
This produces gold-thiourea complexes used in gold extraction .
-
Histidine : In microdroplets, HAuCl₄ reacts with histidine to form catalytically active Au₅ clusters within 1 ms. The major product is [Au + 2His–2H]⁻, identified via mass spectrometry .
Decomposition and Thermal Reactions
Thermal decomposition pathways include:
-
At 254°C : Solid HAuCl₄ decomposes to gold(III) chloride (Au₂Cl₆) and HCl :
-
Under chlorine gas : Forms Au₂Cl₆, a precursor for gold halides .
Explosive and Hazardous Reactions
Scientific Research Applications
Chloroauric acid hydrate (HAuCl₄·xH₂O) is an inorganic compound with significant applications in scientific research, medicine, and industry . It is a versatile precursor for synthesizing gold nanoparticles (AuNPs) and is utilized in various processes due to its unique properties.
Scientific Research Applications
This compound finds extensive use in scientific research across various disciplines.
Chemistry It serves as a precursor for synthesizing gold nanoparticles, which are used in catalysis, electronics, and materials science. The size, shape, and properties of these nanoparticles can be controlled by varying reaction conditions.
Biology Gold nanoparticles derived from this compound are employed in biological imaging, drug delivery, and as biosensors. Their unique optical properties make them valuable in these applications.
Medicine This compound is explored for drug delivery systems and cancer treatment, leveraging the biocompatibility and targeting capabilities of gold nanoparticles. Gold nanoparticles synthesized from chloroauric acid have shown potential in targeting cancer cells specifically without affecting surrounding healthy tissues.
Industry this compound is used in the production of high-purity gold for electronic components and as a catalyst in various chemical reactions. It is also utilized in gold electroplating and as a catalyst in organic transformations, including asymmetric aldol reactions and carbonylation of olefins and amines. It is extensively used in the refining process of gold from ores and scrap materials due to its ability to dissolve gold.
This compound exhibits biological activity through several mechanisms.
- Nanoparticle Synthesis The reduction of chloroauric acid leads to the formation of gold nanoparticles, which can enhance drug delivery systems and imaging techniques.
- Cellular Interaction Studies indicate that chloroauric acid can influence cellular processes such as signaling pathways, gene expression, and metabolic activities. Its interaction with biomolecules may result in enzyme inhibition or activation, leading to changes in cellular function.
- Anti-inflammatory Properties Some research suggests that gold compounds derived from chloroauric acid may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Case Studies
Tumor Targeting with Gold Nanoparticles Subcutaneous injections of millimolar chloroauric acid solution near xenograft tumors led to the efficient biosynthesis of fluorescent gold nanoclusters without significant dissemination to the surrounding normal tissues, allowing specific fluorescent self-bio-marking of the tumors . In a study involving xenograft tumors in nude mice, subcutaneous injections of chloroauric acid solution resulted in the efficient biosynthesis of fluorescent gold nanoclusters. This method allowed for specific fluorescent self-bio-marking of tumors while minimizing dissemination to normal tissues.
Detection Applications Label-free okadaic acid detection using the growth of gold nanoparticles in sensor gaps as a conductive tag .
Applications in Medicine and Industry
This compound has diverse applications across various domains.
- Nanomedicine Used to create gold nanoparticles for targeted drug delivery systems and imaging agents.
- Biosensors Gold nanoparticles derived from chloroauric acid are employed in biosensing technologies due to their unique optical properties.
- Catalysis It serves as a catalyst in several chemical reactions due to its high reactivity and ability to form complexes with ligands.
Mechanism of Action
The mechanism by which chloroauric acid hydrate exerts its effects is primarily through its ability to form gold nanoparticles. These nanoparticles exhibit unique optical, electronic, and catalytic properties due to their high surface area and quantum effects. The molecular targets and pathways involved include interactions with cellular components, leading to applications in drug delivery and imaging .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Noble Metal Chloride Hydrates
Table 2: Supplier Specifications for HAuCl₄ Hydrates
| Supplier | Hydration State | Purity | Key Use Case |
|---|---|---|---|
| Sigma-Aldrich | 4H₂O | ≥99.9% | Photothermal agents |
| Aladdin | 3H₂O | 99.995% trace metals | Drug delivery |
| Sinopharm | 4H₂O | 99.99% | Catalysis |
Research Findings and Industrial Relevance
- Catalytic Efficiency : HAuCl₄-derived AuNPs exhibit superior stability in biomedical applications compared to PtNPs, which aggregate under physiological conditions .
- Cost-Effectiveness : Palladium chloride is cheaper than HAuCl₄ but less effective in oxidation reactions .
- Safety : HAuCl₄ requires stringent handling due to its hygroscopic nature, while Chloroplatinic acid poses lower inhalation risks .
Biological Activity
Chloroauric acid hydrate, chemically represented as HAuCl₄·xH₂O, is an inorganic compound that has garnered significant interest in various scientific fields due to its biological activity, particularly in nanomedicine. This article delves into the biological properties and applications of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
- Chemical Formula : HAuCl₄·xH₂O
- Molecular Weight : Approximately 357.79 g/mol for the trihydrate form
- Physical Appearance : Orange-yellow crystalline solid
- Solubility : Highly soluble in water and alcohols
This compound serves as a precursor for the synthesis of gold nanoparticles (AuNPs), which have numerous applications in biomedical fields such as drug delivery, imaging, and photothermal therapy.
This compound exhibits biological activity through several mechanisms:
- Nanoparticle Synthesis : The reduction of chloroauric acid leads to the formation of gold nanoparticles, which can enhance drug delivery systems and imaging techniques. Gold nanoparticles synthesized from chloroauric acid have shown potential in targeting cancer cells specifically without affecting surrounding healthy tissues .
- Cellular Interaction : Studies indicate that chloroauric acid can influence cellular processes such as signaling pathways, gene expression, and metabolic activities. Its interaction with biomolecules may result in enzyme inhibition or activation, leading to changes in cellular function .
- Anti-inflammatory Properties : Some research suggests that gold compounds derived from chloroauric acid may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .
Case Studies
-
Tumor Targeting with Gold Nanoparticles :
- In a study involving xenograft tumors in nude mice, subcutaneous injections of chloroauric acid solution resulted in the efficient biosynthesis of fluorescent gold nanoclusters. This method allowed for specific fluorescent self-bio-marking of tumors while minimizing dissemination to normal tissues .
- Detection Applications :
Summary of Key Studies
Applications in Medicine and Industry
This compound has diverse applications across various domains:
- Nanomedicine : Used to create gold nanoparticles for targeted drug delivery systems and imaging agents.
- Biosensors : Gold nanoparticles derived from chloroauric acid are employed in biosensing technologies due to their unique optical properties.
- Catalysis : It serves as a catalyst in several chemical reactions due to its high reactivity and ability to form complexes with ligands.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing gold nanoparticles (AuNPs) using Chloroauric acid hydrate, and how do experimental parameters influence particle size and morphology?
- Methodological Answer : The Turkevich method (reduction with citrate) and Brust-Schiffrin method (two-phase synthesis with thiol ligands) are widely used. Adjusting the molar ratio of HAuCl₄ to reducing agents (e.g., sodium citrate or ascorbic acid) controls nucleation and growth. For example, higher citrate concentrations yield smaller AuNPs (5–20 nm) due to stronger stabilization . Temperature (70–100°C) and pH (4–6) also affect crystallinity and aggregation .
Q. How can researchers characterize the purity and hydration degree of this compound?
- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify gold content (≥49% Au by weight in HAuCl₄·4H₂O) . Thermogravimetric analysis (TGA) determines hydration degree (e.g., ~3–4 H₂O molecules per formula unit) by measuring mass loss at 100–150°C . Trace metal impurities (e.g., Fe, Ag) should be ≤55 ppm for catalytic applications .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in darkness to prevent decomposition . Use fume hoods and PPE (gloves, goggles) due to its corrosive nature (risk phrases: R36/38, R43). Neutralize spills with sodium bicarbonate and dispose of waste via approved heavy-metal protocols .
Advanced Research Questions
Q. How can this compound be optimized for synthesizing anisotropic gold nanostructures (e.g., nanorods, nanostars) with tailored plasmonic properties?
- Methodological Answer : Seed-mediated growth with cetyltrimethylammonium bromide (CTAB) and silver nitrate (AgNO₃) directs anisotropic growth. Adjusting HAuCl₄ concentration (0.5–1 mM) and reducing agent (ascorbic acid) ratios controls aspect ratio and surface plasmon resonance (SPR) peaks (600–900 nm) . UV-Vis-NIR spectroscopy and TEM validate morphology .
Q. What strategies resolve contradictions in optical or catalytic performance data for AuNPs derived from HAuCl₄·xH₂O?
- Methodological Answer : Discrepancies often arise from impurities (e.g., chloride ions) or inconsistent hydration states. Pre-purify HAuCl₄ via recrystallization in HCl . Use standardized characterization (e.g., XPS for surface chemistry, HRTEM for defect analysis) to correlate synthesis conditions with catalytic activity (e.g., CO oxidation) .
Q. How is this compound integrated into electrochemical biosensors for ultrasensitive detection of biomarkers?
- Methodological Answer : HAuCl₄ serves as a precursor for gold nanostructure-modified electrodes. For example, DNA tetrahedral scaffolds functionalized with AuNPs enhance electron transfer in aptasensors, achieving detection limits of 0.1 pg/mL for aflatoxins . Optimize electrodeposition parameters (voltage, time) to control AuNP density and sensor reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
